N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine
Description
N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine (CAS: 918946-87-9) is a fluorene-based amine derivative characterized by its bulky tetrahexyl substituents and an iodine atom at the 7-position. Its molecular formula is C₃₇H₅₈IN, with a molecular weight of 643.767 g/mol . The molecule features 21 rotatable bonds, contributing to conformational flexibility, and a complexity score of 595, reflecting its intricate substitution pattern .
Properties
CAS No. |
918946-87-9 |
|---|---|
Molecular Formula |
C37H58IN |
Molecular Weight |
643.8 g/mol |
IUPAC Name |
N,N,9,9-tetrahexyl-7-iodofluoren-2-amine |
InChI |
InChI=1S/C37H58IN/c1-5-9-13-17-25-37(26-18-14-10-6-2)35-29-31(38)21-23-33(35)34-24-22-32(30-36(34)37)39(27-19-15-11-7-3)28-20-16-12-8-4/h21-24,29-30H,5-20,25-28H2,1-4H3 |
InChI Key |
PLCJAAXRQMRNNF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=C(C=CC(=C2)N(CCCCCC)CCCCCC)C3=C1C=C(C=C3)I)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Fluoren-2-amine Core: This step involves the preparation of the fluoren-2-amine core through a series of reactions such as Friedel-Crafts acylation, reduction, and amination.
Introduction of Tetrahexyl Groups: The tetrahexyl groups are introduced via alkylation reactions using hexyl halides in the presence of a strong base.
Iodination: The final step involves the iodination of the fluoren-2-amine core at the 7th position using iodine or iodine monochloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Time: Optimizing these parameters to maximize yield.
Purification: Techniques such as recrystallization, column chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding fluorenone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced amine form.
Substitution: The iodine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, thiols, amines.
Major Products
Oxidation Products: Fluorenone derivatives.
Reduction Products: Reduced amine forms.
Substitution Products: Various substituted fluoren-2-amine derivatives.
Scientific Research Applications
N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N,N,9,9-Tetrahexyl-7-iodo-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Halogen-Substituted Fluorene Derivatives
Fluorene derivatives with halogen substituents are widely studied for their electronic and steric effects. Below is a comparison of the target compound with brominated analogs:
Key Observations :
- Brominated derivatives (e.g., ) are more commonly used as intermediates due to easier synthetic handling and lower cost.
Alkyl-Substituted Fluorene Amines
Alkyl chains influence solubility and aggregation behavior. A comparison with ethyl-, propyl-, and methyl-substituted analogs:
Key Observations :
- Tetrahexyl substitution in the target compound drastically increases hydrophobicity (XlogP = 15.3 vs. ~5–8 for smaller alkyl chains) , making it suitable for nonpolar solvent-based applications.
- Smaller alkyl groups (e.g., methyl, ethyl) reduce steric hindrance, enabling faster reaction kinetics in synthetic pathways .
Aryl-Substituted Fluorene Amines
Aryl groups enhance π-conjugation, critical for optoelectronic applications:
Key Observations :
- Aryl-substituted derivatives (e.g., ) exhibit superior optoelectronic properties due to extended π-systems, whereas the target compound’s alkyl-dominated structure prioritizes solubility and processability.
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